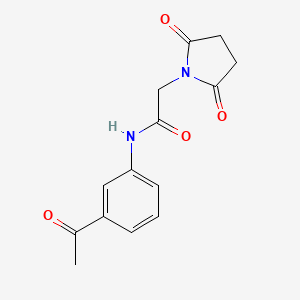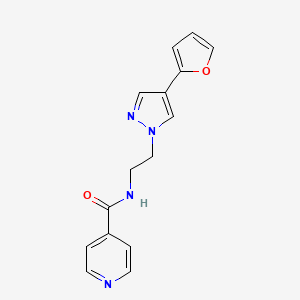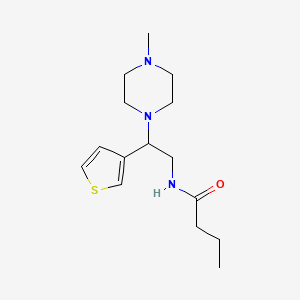![molecular formula C17H17N3O2 B2743770 3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide CAS No. 2034266-28-7](/img/structure/B2743770.png)
3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide” is a complex organic molecule. It contains a methoxyphenyl group, a pyrazolo[1,5-a]pyridinyl group, and a propanamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via palladium-catalyzed reactions of halovinyl/aryl aldehydes and aminopyrazoles .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and a variety of functional groups. The methoxyphenyl, pyrazolo[1,5-a]pyridinyl, and propanamide groups would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the methoxyphenyl, pyrazolo[1,5-a]pyridinyl, and propanamide groups could potentially allow for a variety of chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Energetic Ionic Compounds Synthesis
This compound is utilized in the synthesis of energetic ionic compounds. These compounds are of significant interest due to their relatively low sensitivities and good detonation performances. The synthesis strategy involving this compound could be pivotal for creating fused pyridinyl azides, which are important in the field of heterocyclic chemistry .
Antioxidant Activity
Derivatives of pyrazolo[1,5-a]pyridine, such as the one , have been found to exhibit antioxidant properties. This application is crucial in the pharmaceutical industry where oxidative stress is a known factor in many diseases .
Phosphorescence
Some synthesized compounds from the pyrazolo[1,5-a]pyridine class show effective phosphorescence. This property is valuable for the development of new materials for organic light-emitting diodes (OLEDs) and other photonic devices .
Antifungal Agents
The structural motif of pyrazolo[1,5-a]pyridine is being explored for the development of new antifungal agents. Compounds with this structure have been synthesized and evaluated for their potential to act against various fungal pathogens .
Metal-Organic Frameworks (MOFs)
The compound’s derivatives are used in constructing metal-organic frameworks. MOFs have a wide range of applications, including gas storage, separation, and catalysis due to their high porosity and surface area .
Cancer Research
Compounds containing the pyrazolo[1,5-a]pyridine moiety are being investigated for their role in cancer treatment. They are particularly looked at for their potential to inhibit specific protein kinases involved in cell mitosis and centriole duplication, which are processes often dysregulated in cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-pyrazolo[1,5-a]pyridin-5-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-16-5-2-13(3-6-16)4-7-17(21)19-14-9-11-20-15(12-14)8-10-18-20/h2-3,5-6,8-12H,4,7H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPNIDATJPCLPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)ethyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2743692.png)
![7-Ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2743693.png)



![N-(4-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2743701.png)

![N1-(3,4-dimethoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2743703.png)
![Methyl 3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate](/img/structure/B2743704.png)
![1-methyl-6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2743705.png)


![N-(4-ethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2743710.png)